An In-depth Technical Guide to 3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride is a tryptamine derivative with significant potential in medicinal chemistry and drug development. The indole scaffold, a privileged structure in numerous biologically active compounds, is further functionalized with a 6-cyano group and a 3-(2-aminoethyl) side chain, suggesting a range of pharmacological possibilities. The cyano group offers a versatile handle for synthetic modifications, while the aminoethyl side chain is a key feature for interaction with various biological targets, most notably serotonin receptors. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential biological activities of 3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride, drawing upon data from closely related analogs to build a predictive profile where specific information is not yet available.
Chemical Properties and Synthesis
Chemical Structure and Properties
The chemical structure of 3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride combines the key features of an indole ring, an aminoethyl side chain at the 3-position, and a nitrile group at the 6-position. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing and formulation.
Table 1: Physicochemical Properties of 3-(2-Aminoethyl)-1H-indole-6-carbonitrile and its Hydrochloride Salt
| Property | 3-(2-Aminoethyl)-1H-indole-6-carbonitrile | 3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride |
| CAS Number | 467451-88-3[1] | 2703752-80-9[2] |
| Molecular Formula | C₁₁H₁₁N₃[1] | C₁₁H₁₂ClN₃[2] |
| Molecular Weight | 185.23 g/mol [1] | 221.69 g/mol [2] |
| Appearance | Data not available | Data not available |
| Purity | Typically available at ≥95%[1] | Data not available |
| InChI Key | UZXBHUHYYSAFKG-UHFFFAOYSA-N[1] | Data not available |
| SMILES | N#Cc1cc2c(cc1)C(CCN)=CN2 | Data not available |
| Storage | Store in a dark place under an inert atmosphere at room temperature.[2] | Store in a dark place under an inert atmosphere at room temperature.[2] |
Synthesis
While a specific, detailed synthesis protocol for 3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride has not been prominently published, its synthesis can be logically deduced from established methods for creating substituted indoles. A plausible synthetic route would likely begin with a pre-functionalized indole, such as 6-cyanoindole.
6-Cyanoindole itself is a valuable building block in medicinal chemistry.[3][4] Its synthesis can be achieved through methods like the Leimgruber-Batcho indole synthesis or palladium-catalyzed cyanation of 6-bromoindole.[4]
A potential synthetic pathway starting from 6-cyanoindole is illustrated below. This approach would likely involve a gramine-type reaction followed by displacement with a cyanide equivalent and subsequent reduction, or a direct alkylation of the indole nitrogen followed by a multi-step conversion of a suitable side chain at the 3-position. A more direct approach could involve the Fischer indole synthesis from a suitably substituted phenylhydrazine and a protected 4-aminobutanal derivative.
Caption: Plausible synthetic route to 3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride.
An alternative strategy involves the direct conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles, which could be adapted for the synthesis of the target compound.[5]
Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity, purity, and stability of 3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride.
Spectroscopic Analysis
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. The C≡N stretching vibration of the nitrile group typically appears in the range of 2200-2300 cm⁻¹.[10] The N-H stretching vibrations of the indole and the primary amine hydrochloride will be visible in the region of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. The NIST WebBook provides an IR spectrum for the related 3-(2-Aminoethyl)indole hydrochloride, which can serve as a useful comparison.[11]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated free base [M+H]⁺. The fragmentation pattern can provide further structural information. Mass spectra of related indole derivatives are available in public databases like MassBank.[12]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of 3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride. A reverse-phase HPLC method would be suitable for this purpose.
Table 2: Suggested HPLC Method Parameters
| Parameter | Suggested Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% trifluoroacetic acid or formic acidB: Acetonitrile with 0.1% trifluoroacetic acid or formic acid |
| Gradient | A suitable gradient from a low to a high percentage of organic modifier (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength corresponding to the absorbance maximum of the indole chromophore (typically around 220 nm and 280 nm) |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
For Mass-Spec compatible applications, volatile buffers like formic acid or ammonium acetate should be used instead of phosphoric acid.[13]
Biological Activity and Potential Applications
The indole nucleus is a well-established pharmacophore present in a vast number of natural products and synthetic drugs with diverse biological activities.[14] The structural features of 3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride suggest several potential areas of pharmacological interest.
Serotonin Receptor Interactions
The 3-(2-aminoethyl)indole core is the defining feature of tryptamines, a class of compounds known for their interaction with serotonin (5-HT) receptors.[15] Derivatives of tryptamine are known to exhibit varying affinities and selectivities for different 5-HT receptor subtypes.[16][17]
The presence and position of substituents on the indole ring significantly influence the pharmacological profile. The 6-cyano group in the target molecule is an interesting feature. While specific data for this compound is lacking, studies on other substituted tryptamines indicate that modifications at the 6-position can modulate receptor affinity and selectivity. For instance, some rotationally restricted phenolic analogs of serotonin show high affinity for 5-HT₂ receptors.[18][19]
Caption: Potential signaling pathway via 5-HT2A receptor activation.
Other Potential Applications
The indole scaffold is associated with a broad range of biological activities, and 6-cyanoindole derivatives are being explored for various therapeutic applications.
-
Anticancer Activity: The indole ring is a common feature in many cytotoxic compounds, and modifications can lead to new agents with improved efficacy.[3]
-
Antimicrobial Activity: Indole derivatives have been reported to possess antibacterial and antifungal properties.[14] Specifically, 6-cyanoindole has shown inhibitory activity against Paenibacillus larvae spore germination.[20]
-
Neurological Disorders: The structural similarity to serotonin suggests potential applications in treating neurological and psychiatric conditions.[3]
Handling, Storage, and Stability
Safety Precautions
As with any chemical compound, proper safety precautions should be taken when handling 3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride. This includes the use of personal protective equipment such as gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood.
Storage
For long-term stability, the compound should be stored in a tightly sealed container, in a dark place, under an inert atmosphere, and at room temperature.[2] The hydrochloride salt form is generally more stable than the free base.
Stability
While specific stability data for 3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride is not available, tryptamine derivatives can be susceptible to oxidation and degradation, particularly when exposed to light and air. The stability of the compound in various solvents and at different pH values should be determined empirically. For analytical purposes, freshly prepared solutions are recommended. The stability of related aromatic amines in biological matrices like urine has been shown to be temperature-dependent, with better stability at lower temperatures.[21]
Conclusion
3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride is a promising molecule for further investigation in the field of drug discovery. Its structural resemblance to serotonin, combined with the synthetic versatility of the 6-cyano group, makes it an attractive target for the development of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide has provided a comprehensive overview of its known and predicted chemical properties, a plausible synthetic approach, and a framework for its analytical characterization. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
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